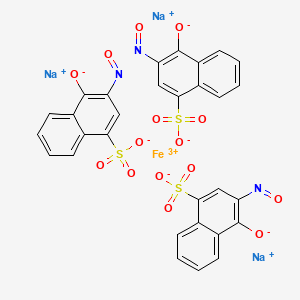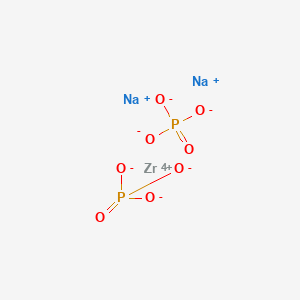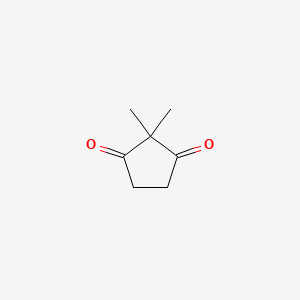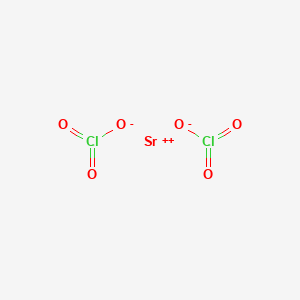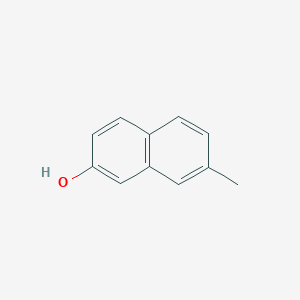
7-Methylnaphthalen-2-ol
Übersicht
Beschreibung
7-Methylnaphthalen-2-ol is a chemical compound with the CAS Number: 26593-50-0. It has a molecular weight of 158.2 and is typically in solid form .
Molecular Structure Analysis
The linear formula of 7-Methylnaphthalen-2-ol is C11H10O . For a detailed molecular structure analysis, techniques such as X-ray crystallography or electron diffraction can be used .Physical And Chemical Properties Analysis
7-Methylnaphthalen-2-ol is a solid at room temperature . For a comprehensive analysis of its physical and chemical properties, various techniques and metrics can be used, such as molecular weight, log P, log D7.4, pKa, aqueous solubility, HBA, HBD, Ro5, PSA or TPSA, Fsp3, and others .Wissenschaftliche Forschungsanwendungen
Medicine: Antimicrobial and Antiprotozoal Agent
7-Methylnaphthalen-2-ol: has been studied for its potential use as an antimicrobial and antiprotozoal agent . Its structure, which includes two fused benzene rings, is similar to other naphthalene derivatives that have shown effectiveness in controlling microbial infections. This compound could be a candidate for developing new treatments against resistant strains of bacteria and protozoa.
Agriculture: Pesticide Development
In agriculture, 7-Methylnaphthalen-2-ol could be used in the development of pesticides . Its chemical structure suggests that it may interfere with the life cycle of pests, providing a new tool for crop protection and contributing to sustainable farming practices.
Environmental Science: Pollution Remediation
Research has indicated that naphthalene derivatives can play a role in environmental remediation processes . 7-Methylnaphthalen-2-ol may be utilized in the breakdown of pollutants or as a part of a system to reduce the toxicity of hazardous substances in the environment.
Materials Science: Synthesis of Advanced Materials
In materials science, 7-Methylnaphthalen-2-ol is a potential precursor for synthesizing advanced materials . Its molecular structure could be the basis for creating new polymers or coatings with unique properties, such as enhanced durability or specialized conductivity.
Chemical Engineering: Process Optimization
7-Methylnaphthalen-2-ol: can be involved in chemical engineering processes to optimize production methods . Its properties might improve the efficiency of synthesis reactions or help in developing more environmentally friendly manufacturing techniques.
Pharmacology: Drug Discovery
The compound’s biological activities make it a compound of interest in pharmacology . It could be a lead compound in the discovery of new drugs, especially in the areas of anti-inflammatory and cytotoxic agents, potentially leading to treatments for a variety of diseases.
Biotechnology: Enzyme Inhibition
In biotechnology, 7-Methylnaphthalen-2-ol could be used to study enzyme interactions . Its structure may allow it to act as an inhibitor for specific enzymes, which can be useful in understanding metabolic pathways or in the design of enzyme-based sensors.
Industrial Processes: Catalyst Development
Finally, 7-Methylnaphthalen-2-ol may serve as a catalyst or a component in catalyst development for industrial processes . Its chemical properties could enhance reaction rates or selectivity, leading to more efficient industrial operations.
Safety and Hazards
Eigenschaften
IUPAC Name |
7-methylnaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-8-2-3-9-4-5-11(12)7-10(9)6-8/h2-7,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCGBNFOSLTQQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293352 | |
| Record name | 7-methylnaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26593-50-0 | |
| Record name | NSC88876 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88876 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-methylnaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




